Taletrectinib (DS-6051b) is a potent, orally active, and selective tyrosine kinase inhibitor (TKI) with a high affinity for ROS1 and NTRK receptors [, , , ]. It falls under the classification of small-molecule inhibitors and plays a crucial role in scientific research, particularly in developing targeted therapies for cancers driven by ROS1 and NTRK gene fusions [, ]. Research on Taletrectinib focuses on its potential to inhibit the growth of tumor cells overexpressing ROS1 and/or NTRK, offering a targeted therapeutic approach for various cancers [].
Molecular Structure Analysis
While the exact molecular structure is not explicitly provided in the papers, Taletrectinib is described as a small-molecule compound []. Molecular modeling studies have been conducted to understand its binding properties, particularly in the context of different ROS1 mutations and their impact on TKI sensitivity []. These studies provide insights into the structural determinants of Taletrectinib's interaction with the ROS1 kinase domain.
Mechanism of Action
Taletrectinib functions by binding to and inhibiting both ROS1 and NTRK kinases []. This inhibition disrupts the downstream signaling pathways typically activated by these kinases, ultimately leading to the suppression of tumor cell growth and proliferation [, ]. Research suggests that Taletrectinib demonstrates efficacy against both wild-type ROS1 and specific resistance mutations, including the ROS1 G2032R solvent-front mutation [, , , ]. This ability to target resistant mutations makes it a promising candidate for overcoming acquired resistance to first-generation ROS1 inhibitors.
Applications
Taletrectinib demonstrates promising applications in cancer research, particularly for treating ROS1-positive non-small cell lung cancer (NSCLC) [, , , , , , , , , , , , ]. Key applications include:
Treatment of TKI-naïve and crizotinib-pretreated ROS1+ NSCLC: Clinical trials have demonstrated significant efficacy in both patient populations, with high objective response rates and manageable safety profiles [, , , ].
Targeting ROS1 G2032R resistance mutation: Taletrectinib shows activity against this specific mutation, offering a potential solution for patients who develop resistance to first-generation ROS1 inhibitors [, , , , ].
Treatment of brain metastases: Its ability to penetrate the blood-brain barrier makes it a potential therapeutic option for patients with ROS1+ NSCLC and brain metastases [, , , ].
Investigating ROS1-driven cancers: Taletrectinib serves as a valuable tool for studying the biology and therapeutic vulnerabilities of cancers driven by ROS1 fusion genes [, ].
Future Directions
Further investigation of its efficacy and safety in larger, global clinical trials (like TRUST-II) to solidify its role in treating ROS1+ NSCLC and other solid tumors [, , , , ].
Exploration of combination therapies with Taletrectinib and other agents to potentially enhance its efficacy and overcome resistance mechanisms [].
Development of strategies to mitigate or manage potential side effects associated with Taletrectinib treatment [, , ].
Related Compounds
Crizotinib
Entrectinib
Compound Description: Entrectinib is another multi-targeted TKI that inhibits TRK, ROS1, and ALK. [, , , , ] Like Crizotinib, Entrectinib is FDA-approved for treating advanced ROS1-rearranged lung cancers. [, ] While Entrectinib shows potent intracranial efficacy, resistance mechanisms, including the ROS1 L2086F mutation, still emerge. [, ]
Relevance: Entrectinib and Taletrectinib are both TKIs with activity against ROS1. [, , ] Taletrectinib demonstrates greater potency against ROS1 and a more favorable safety profile, particularly regarding CNS-related adverse events. [, ] Notably, the ROS1 L2086F mutation confers resistance to Entrectinib, highlighting a limitation addressed by other related compounds. []
Lorlatinib
Compound Description: Lorlatinib is a potent, brain-penetrant, third-generation ALK/ROS1 TKI. [, ] It demonstrates efficacy against some crizotinib-resistant ROS1 mutations, although its activity against the G2032R mutation is limited. []
Repotrectinib
Compound Description: Repotrectinib is a next-generation ROS1/TRK inhibitor with potent activity against various ROS1 resistance mutations, including G2032R. [, ] It has shown promising results in preclinical studies and is currently being investigated in clinical trials for treating ROS1-positive NSCLC. [, ]
Relevance: Repotrectinib and Taletrectinib share a similar target profile, inhibiting both ROS1 and TRK, and demonstrating efficacy against the G2032R resistance mutation. [, ] Both compounds represent advancements in treating ROS1-positive cancers and offer potential solutions for overcoming acquired resistance.
DS-6051a
Compound Description: DS-6051a is the active metabolite of Taletrectinib. [] While the parent compound, Taletrectinib, is a potent and selective ROS1/NTRK inhibitor, its metabolite, DS-6051a, also contributes to its overall pharmacological activity. [, ]
Relevance: DS-6051a is directly relevant to Taletrectinib as its active metabolite, and its presence in plasma is evaluated in pharmacokinetic studies of Taletrectinib. [] Understanding the pharmacokinetic properties of both the parent compound and its active metabolite is crucial for optimizing the dosing and efficacy of Taletrectinib.
Cabozantinib
Compound Description: Cabozantinib is a multi-kinase inhibitor targeting MET, VEGFR2, and RET, with activity against various cancers. [, ] Importantly, it has shown efficacy against the ROS1 L2086F mutation, which confers resistance to many type I TKIs, including Crizotinib, Entrectinib, Lorlatinib, Repotrectinib, and Taletrectinib. [, ]
Relevance: Although structurally distinct from Taletrectinib, Cabozantinib provides a valuable treatment alternative for patients with ROS1-positive cancers who develop resistance to type I TKIs like Taletrectinib, especially due to the L2086F mutation. [, ]
Merestinib
Compound Description: Merestinib is another multi-kinase inhibitor, similar to Cabozantinib, targeting MET, AXL, MER, and RON. [] It also exhibits activity against the ROS1 L2086F mutation, offering another option for patients with acquired resistance to type I ROS1 TKIs. []
Relevance: Although structurally different from Taletrectinib, Merestinib, along with Cabozantinib, represents a potential second-line treatment strategy for patients who develop resistance to Taletrectinib or other type I ROS1 inhibitors, particularly due to the L2086F mutation. []
Gilteritinib
NVL-520
Compound Description: NVL-520 is a next-generation ROS1 TKI currently under investigation in clinical trials. [] It has demonstrated promising preclinical activity against various ROS1 resistance mutations, including the G2032R mutation, suggesting its potential as a treatment option for patients with acquired resistance to first-generation ROS1 TKIs. []
Relevance: Similar to Taletrectinib, NVL-520 represents a new generation of ROS1 inhibitors designed to overcome resistance mechanisms, particularly the G2032R mutation. [] Both compounds highlight the ongoing research and development efforts to improve treatment options and outcomes for patients with ROS1-positive cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Taletrectinib is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, taletrectinib binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.
D4-Ribavirin is isolated from the brine shrimp active fraction of the MeOH extract of the starfish Certonardoa semiregularis. The structures were determined on the basis of spectral analysis and chemical manipulation. The compounds were evaluated for antiviral activity against HIV, HSV, CoxB, EMCV, and VSV and displayed insignificant activity within the range of noncytotoxic concentrations.
D54 naponate is a repository salt form of the biologically active dihydnotniazine, with inceased retention time vivo.it has promsing activity against tumors.
D561-0775 is a direct AMPK agonist, showing potential anti-cancer activity via inducing apoptosis, cell cycle arrest, suppressing glycolysis and cholesterol synthesis after activation of AMPK in gefitinib-resistant H1975 cells.
D595 (10(-5) M), is a phenethylamine-type calcium channel blocker. The most potent phenylalkylamine with respect to negative inotropy was (+/-)-D 595 with an EC50-value of 794 nmol/l.
D5D-IN-326 is a novel Selective Inhibitor of Delta-5 Desaturase (D5D), Lowering Insulin Resistance and Reducing Body Weight in Diet-Induced Obese C57BL/6J Mice.
O-Desmethylverapamil (D-703) belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. O-Desmethylverapamil (D-703) is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethylverapamil (D-703) has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.